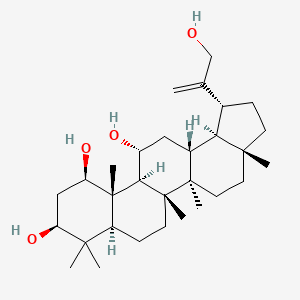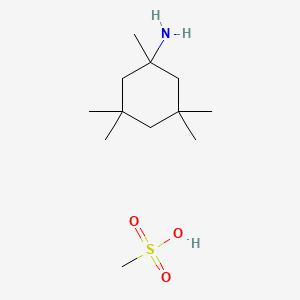
精神呋喃霉素
描述
ψ-呋喃腺嘌呤是一种抗生素化合物,首次由 Schroeder 和 Hoeksema 于 1959 年描述 。它是通过发酵产生的一种物质,由嗜湿链霉菌变种decoyicus 产生。 ψ-呋喃腺嘌呤以其抗菌特性和抑制黄嘌呤 5'-磷酸氨基酶的能力而闻名,这种酶是鸟嘌呤核苷酸合成的必需酶 。
科学研究应用
ψ-呋喃腺嘌呤有几个科学研究应用,包括:
化学: 用作研究酶抑制剂的工具,特别是黄嘌呤 5'-磷酸氨基酶.
生物学: 研究其抗菌特性及其对细菌生长的影响.
工业: 用于枯草芽孢杆菌抗性突变体生产鸟苷.
作用机制
ψ-呋喃腺嘌呤通过抑制黄嘌呤 5'-磷酸氨基酶来发挥作用,黄嘌呤 5'-磷酸氨基酶是鸟嘌呤核苷酸合成的必需酶 。这种抑制导致鸟嘌呤核苷酸缺乏,这会影响各种细胞过程。 所涉及的分子靶点和途径包括抑制该酶的催化活性,无论是以谷氨酰胺还是氨作为底物 。
生化分析
Biochemical Properties
Psicofuranine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The biochemical characterization of Agm6 demonstrated its role in Angustmycin biosynthesis as an unprecedented dehydratase . This interaction plays a crucial role in the biosynthesis of Psicofuranine .
Molecular Mechanism
The molecular mechanism of Psicofuranine involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The biochemical characterization of Agm6 demonstrated its role in Angustmycin biosynthesis as an unprecedented dehydratase . This suggests that Psicofuranine may exert its effects at the molecular level through enzyme interactions .
准备方法
化学反应分析
ψ-呋喃腺嘌呤会经历几种类型的化学反应,包括:
还原: 涉及 ψ-呋喃腺嘌呤的还原反应在文献中也没有得到广泛报道。
这些反应中常用的试剂和条件包括各种氧化剂和还原剂,以及用于取代反应的特定催化剂。这些反应产生的主要产物取决于所用条件和试剂的具体情况。
相似化合物的比较
ψ-呋喃腺嘌呤与几种其他核苷类抗生素类似,包括:
安古霉素 C: 在结构和功能上与 ψ-呋喃腺嘌呤非常相似.
脱酰胺霉素: 作为鸟嘌呤酸生物合成抑制剂,其作用机制与 ψ-呋喃腺嘌呤类似.
胸腺嘧啶核苷: 另一种具有类似生物活性的核苷类抗生素.
丰霉素: 在结构和功能上与 ψ-呋喃腺嘌呤类似.
桑吉霉素: 另一种具有类似特性的核苷类抗生素.
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c12-9-6-10(14-3-13-9)16(4-15-6)11(2-18)8(20)7(19)5(1-17)21-11/h3-5,7-8,17-20H,1-2H2,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYRKVSCLSXSJ-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3(C(C(C(O3)CO)O)O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172052 | |
| Record name | Psicofuranine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874-54-0 | |
| Record name | 1′-C-(Hydroxymethyl)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psicofuranine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psicofuranine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSICOFURANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN8Z1MZB7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Psicofuranine?
A1: Psicofuranine acts as an adenosine analogue and primarily inhibits the enzyme xanthosine-5'-phosphate aminase (XMP aminase). [, , , ] This enzyme catalyzes the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP) in the de novo purine biosynthesis pathway. [, ]
Q2: What are the downstream effects of Psicofuranine's inhibition of XMP aminase?
A2: Inhibition of XMP aminase by Psicofuranine leads to:
- Depletion of GMP: This disrupts the balance of intracellular nucleotide pools, ultimately impacting DNA and RNA synthesis. [, , , ]
- Accumulation of XMP: This can lead to increased levels of xanthosine, which is excreted from the cell. [, ]
Q3: What is the molecular formula and weight of Psicofuranine?
A3: Psicofuranine has the molecular formula C11H15N5O6 and a molecular weight of 313.26 g/mol.
Q4: What is known about the stability of Psicofuranine?
A7: Psicofuranine undergoes acid-catalyzed hydrolysis, breaking down into adenine and the sugar psicose. [] This degradation can affect assay accuracy and might necessitate specific formulation strategies. []
Q5: Are there specific formulation strategies to enhance Psicofuranine's stability or bioavailability?
A8: While the provided abstracts don't detail specific formulation strategies, they highlight the need to consider Psicofuranine's acid lability. [] Future research could explore approaches like prodrugs or delivery systems to improve its stability and bioavailability.
Q6: What is the biological half-life of Psicofuranine in humans?
A9: The biological half-life of Psicofuranine in humans is approximately 140 minutes, as determined by serum level analysis after oral administration. []
Q7: Are there significant species differences in Psicofuranine's pharmacokinetics?
A10: Yes, while the biological half-life is similar between humans and dogs, significant differences exist in gastrointestinal absorption. [] This highlights the importance of considering species-specific variations in preclinical studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)








